molecular formula C6H4BrFS B1294200 4-Bromo-3-fluorothiophenol CAS No. 942473-86-1

4-Bromo-3-fluorothiophenol

Cat. No. B1294200
M. Wt: 207.07 g/mol
InChI Key: QWSUMJXRROQYPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives with halogen substituents can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 3-alkyl-4-fluorothiophenes is reported to involve the use of a dibrominated monomer with an alkyl Grignard reagent, leading to a single regioisomer due to the directing effect of the fluorine group . Similarly, the synthesis of 4-fluorothiophenol is achieved through a multi-step process starting with 4-fluorobenzenesulphonyl chloride, followed by a reduction and a reaction with sodium borohydride . These methods suggest that the synthesis of 4-Bromo-3-fluorothiophenol could potentially involve a directed halogenation and a subsequent introduction of the thiol group.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is significantly influenced by the substituents on the thiophene ring. Fluorination, for example, is known to lead to a more co-planar backbone, as seen in the case of poly(3-alkyl-4-fluoro)thiophenes, which results in an enhanced tendency to aggregate in solution . This could imply that 4-Bromo-3-fluorothiophenol may also exhibit a planar structure, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can vary widely depending on the substituents present. The addition of bromine to thiophene oxides has been shown to proceed via a 1,4-cis-addition mode . Although this reaction is specific to 3,4-di-t-butylthiophene derivatives, it provides insight into the potential reactivity of the bromine atom in 4-Bromo-3-fluorothiophenol. Furthermore, bromination of 4-methyldibenzothiophene leads to bromo-compounds that can undergo further reactions via lithium exchange , suggesting that the bromine in 4-Bromo-3-fluorothiophenol could also be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, backbone fluorination in polythiophenes increases the polymer ionization potential without significantly changing the optical band gap . This indicates that the presence of fluorine in 4-Bromo-3-fluorothiophenol could affect its electronic properties. The solubility, melting point, and other physical properties would also be influenced by the presence of both bromine and fluorine atoms, although specific data for 4-Bromo-3-fluorothiophenol is not provided in the papers.

Safety And Hazards

“4-Bromo-3-fluorothiophenol” is classified under GHS07 and GHS05 hazard pictograms . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

4-bromo-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSUMJXRROQYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650173
Record name 4-Bromo-3-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorothiophenol

CAS RN

942473-86-1
Record name 4-Bromo-3-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred ice-cooled solution of triphenylphosphine (23.0 g, 87.7 mmol), in CH2Cl2 (50 mL) and DMF (1.6 mL) was treated with a solution of 4-bromo-3-fluorobenzene-1-sulfonyl chloride (8.00 g, 29.2 mmol) in CH2Cl2 (50 mL) and stirred room temperature for 16 hours. The mixture was washed with 1N aqueous HCl (80 mL) and concentrated in vacuo. The resulting solid was diluted with 1N aqueous NaOH (160 mL), the solid filtered and the filtrate washed with 2-methoxy-2-methylpropane (3×150 mL) and acidified to pH 1 with 1M aqueous HCl. Extraction of the aqueous layer with 2-methoxy-2-methylpropane (3×100 mL), followed by drying over sodium sulphate and concentrating in vacuo gave the title compound as a yellow oil 66% yield, 3.97 g.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

4-Bromo-3-fluoro-benzenesulfonyl chloride (324 μl, 2.19 mmol) was added dropwise to a solution of triphenylphosphine (1.73 g, 6.58 mmol) in a mixture of dimethylformamide (125 μl) and dichloromethane (5 ml). The solution was stirred at room temperature for 16 hours, then 1 M aqueous hydrochloric acid (5 ml) was added and the layers were separated. The organic layer was concentrated in vacuo and the resultant residue taken up in 1 M aqueous sodium hydroxide (10 ml). The resulting suspension was filtered through Celite® and the filtrate washed with ether (10 ml×3), then neutralised by addition of 1 M aqueous hydrochloric acid (10 ml). The solution was extracted with ether (10 ml×3) and the combined organic extracts were dried (Na2SO4) then concentrated in vacuo to afford the title compound as a colourless oil (225 mg, 50%). 1H NMR (CDCl3, 300 MHz) 7.47 (1H, dd, J=8.4, 7.5 Hz), 7.06 (1H, dd, J=8.9, 2.2 Hz), 6.93 (1H, ddd, J=8.4, 2.1, 0.7 Hz), 3.54 (1H, br s).
Quantity
324 μL
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
125 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
50%

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